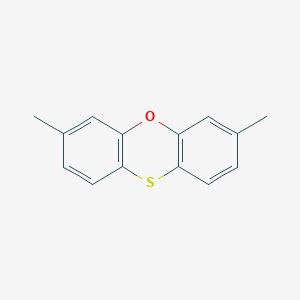

3,7-Dimethylphenoxathiine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62203-31-0 |

|---|---|

Molecular Formula |

C14H12OS |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

3,7-dimethylphenoxathiine |

InChI |

InChI=1S/C14H12OS/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14(12)16-13/h3-8H,1-2H3 |

InChI Key |

UCVZRNAKRYFXLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(O2)C=C(C=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Fingerprints of Dimethyl-Substituted Phenoxathiines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of dimethyl-substituted phenoxathiines. Phenoxathiine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to characterize these compounds, offering detailed experimental protocols and data interpretation.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Phenoxathiine

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1, H9 | 7.10 - 7.20 | m | - |

| H2, H8 | 6.95 - 7.05 | m | - |

| H3, H7 | 6.95 - 7.05 | m | - |

| H4, H6 | 7.10 - 7.20 | m | - |

Note: Data is for the unsubstituted phenoxathiine molecule and serves as a reference. The introduction of dimethyl substituents will alter these chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data of Phenoxathiine

| Carbon | Chemical Shift (δ) ppm |

| C4a, C5a | ~150 |

| C1, C9 | ~128 |

| C4, C6 | ~127 |

| C2, C8 | ~125 |

| C3, C7 | ~117 |

| C10a, C11a | ~123 |

Note: This represents typical chemical shifts for the phenoxathiine core. Substitution will cause predictable shifts in these values.

Table 3: Mass Spectrometry Data for Phenoxathiine

| Fragment | m/z | Relative Intensity |

| [M]⁺ | 200 | High |

| [M-S]⁺ | 168 | Moderate |

| [M-O]⁺ | 184 | Low |

| [M-CHO]⁺ | 171 | Low |

Note: Fragmentation patterns for dimethyl-substituted derivatives will show a molecular ion peak corresponding to their increased molecular weight and analogous fragmentation pathways.

Table 4: UV-Vis Spectroscopic Data for Phenoxathiine

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~235, ~295 | - |

Note: The position and intensity of absorption bands are solvent-dependent and will be influenced by the position of methyl groups on the phenoxathiine ring.

Interpretation of Spectroscopic Data

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of the parent phenoxathiine is complex due to the overlapping signals of the aromatic protons. For a dimethyl-substituted phenoxathiine, such as 2,8-dimethylphenoxathiine, the introduction of methyl groups (-CH₃) will cause a downfield shift (to a higher ppm value) for the protons on the methyl groups themselves (typically in the range of 2.2-2.5 ppm). The aromatic protons will also experience shifts depending on their position relative to the methyl substituents. Protons ortho and para to the methyl groups will experience a slight upfield shift (to a lower ppm value) due to the electron-donating nature of the alkyl group, while meta protons will be less affected.

¹³C NMR: In the carbon-13 NMR spectrum, the methyl carbons will appear as a distinct peak in the aliphatic region (around 20-25 ppm). The aromatic carbons of the phenoxathiine core will also show shifts upon substitution. The carbons directly attached to the methyl groups will experience a significant downfield shift, while other carbons will be shifted to a lesser extent based on their position.

Mass Spectrometry

The mass spectrum of a dimethyl-substituted phenoxathiine will exhibit a molecular ion peak ([M]⁺) that is 28 mass units higher than that of the parent phenoxathiine (m/z 228 for a dimethyl derivative). The fragmentation pattern is expected to be similar to the parent compound, with characteristic losses of the sulfur atom ([M-S]⁺), oxygen atom ([M-O]⁺), and formyl radical ([M-CHO]⁺), as well as potential fragmentation involving the methyl groups.

UV-Vis Spectroscopy

The UV-Vis spectrum of phenoxathiine derivatives is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. The introduction of methyl groups, which are auxochromes, is expected to cause a slight bathochromic (red) shift in the absorption maxima (λmax) due to the electron-donating effect of the alkyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of dimethyl-substituted phenoxathiines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Dimethyl-substituted phenoxathiine sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dimethyl-substituted phenoxathiine sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Dimethyl-substituted phenoxathiine sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent. Further dilute this solution to a final concentration of about 1-10 µg/mL.[1]

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample solution is infused directly or via a liquid chromatograph.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

-

Dimethyl-substituted phenoxathiine sample

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the core structure and a generalized experimental workflow for the spectroscopic analysis of dimethyl-substituted phenoxathiines.

Caption: Logical relationship of the dimethyl-substituted phenoxathiine core structure.

Caption: General experimental workflow for spectroscopic analysis.

References

Quantum Chemical Calculations for Phenoxathiine Analogs: A Technical Guide for Drug Development Professionals

An In-depth Guide to the Computational Exploration of Phenoxathiine Scaffolds for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of phenoxathiine analogs. Phenoxathiine, a sulfur and oxygen-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum level is crucial for rational drug design and development. This document outlines the theoretical background, computational methodologies, and practical applications of these calculations, presenting key data in a structured format to facilitate comparison and further research.

Computational Methodologies

The foundation of in silico analysis of phenoxathiine analogs lies in quantum chemical methods, particularly Density Functional Theory (DFT). These methods provide a robust framework for predicting molecular properties with a favorable balance between accuracy and computational cost.

Density Functional Theory (DFT) Approach

DFT has been successfully employed to study the structure and electronic properties of phenoxathiine derivatives. A common and effective approach involves the use of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a basis set such as 6-31+G(d) to provide a good description of the electronic structure.

Experimental Protocol: Geometry Optimization and Property Calculation

A typical computational protocol for analyzing a phenoxathiine analog involves the following steps:

-

Molecular Structure Input: The 2D structure of the phenoxathiine analog is drawn using a molecular editor and converted to a 3D structure.

-

Geometry Optimization: A full geometry optimization is performed without symmetry constraints. This process finds the lowest energy conformation of the molecule.

-

Method: B3LYP

-

Basis Set: 6-31+G(d)

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties such as zero-point vibrational energy (ZPVE).

-

Property Calculations: Once the optimized geometry is obtained, various electronic and structural properties can be calculated. These include:

-

Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Structural Parameters: Puckering angle of the central ring and inversion barriers for the butterfly-like motion of the molecule.

-

Data Presentation: Calculated Properties of Phenoxathiine Analogs

The following tables summarize key quantitative data obtained from quantum chemical calculations on the phenoxathiine core and its diazonium derivatives.[1]

Table 1: Calculated Geometric Parameters of the Phenoxathiine Core

| Parameter | Value (Å or °) |

| C-S Bond Length | 1.77 |

| C-O Bond Length | 1.40 |

| C-S-C Bond Angle | 99.5 |

| C-O-C Bond Angle | 116.5 |

| Puckering Angle (Φc) | 135.0 |

Table 2: Calculated Properties of Phenoxathiine-mono-diazonium Compounds [1]

| Compound | Puckering Angle (Φc) (°) | Inversion Barrier (kcal/mol) | HOMO (eV) | LUMO (eV) |

| Phenoxathiin-1-diazonium | 141.5 | 0.92 | -8.11 | -5.12 |

| Phenoxathiin-2-diazonium | 148.2 | 0.32 | -8.03 | -5.09 |

| Phenoxathiin-3-diazonium | 154.5 | 0.08 | -8.14 | -5.17 |

| Phenoxathiin-4-diazonium | 147.6 | 0.37 | -8.01 | -5.01 |

Table 3: Calculated Properties of Phenoxathiin-bis-diazonium Compounds [1]

| Compound | Puckering Angle (Φc) (°) | Inversion Barrier (kcal/mol) | HOMO (eV) | LUMO (eV) |

| Phenoxathiin-1,9-bis(diazonium) | 139.2 | 0.0012 | -9.88 | -6.91 |

| Phenoxathiin-2,8-bis(diazonium) | 154.7 | 0.07 | -9.73 | -6.83 |

| Phenoxathiin-3,7-bis(diazonium) | 180.0 (Planar) | - | -9.83 | -6.90 |

| Phenoxathiin-4,6-bis(diazonium) | 180.0 (Planar) | - | -9.68 | -6.71 |

| Phenoxathiin-1,4-bis(diazonium) | 180.0 (Planar) | - | -9.67 | -6.73 |

| Phenoxathiin-2,3-bis(diazonium) | 180.0 (Planar) | - | -9.71 | -6.80 |

Experimental Protocols: Synthesis of Phenoxathiine Analogs

While specific protocols for each analog will vary, a general synthetic route to the phenoxathiine core involves the reaction of a diphenyl ether with sulfur. Substituted analogs can be prepared from appropriately substituted starting materials.

General Protocol for the Synthesis of the Phenoxathiine Scaffold:

-

Reaction Setup: A mixture of diphenyl ether and elemental sulfur is placed in a round-bottom flask equipped with a condenser.

-

Catalyst: A catalyst, such as anhydrous aluminum chloride or iodine, is added to the reaction mixture.

-

Heating: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into a mixture of ice and hydrochloric acid to decompose the catalyst.

-

Extraction: The product is extracted with an organic solvent such as dichloromethane or diethyl ether.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Visualization of Computational Workflows and Molecular Structures

Diagrams created using the DOT language provide a clear visual representation of complex relationships and workflows.

Application in Drug Development

Quantum chemical calculations on phenoxathiine analogs serve as a powerful tool in the early stages of drug discovery. By predicting the electronic and structural properties of novel compounds, researchers can:

-

Establish Structure-Activity Relationships (SAR): Understanding how substitutions on the phenoxathiine ring affect its geometry and electronic properties can help in designing molecules with desired biological activities. For instance, the planarity of the ring system, influenced by substituents, can impact how the molecule interacts with a biological target.[1]

-

Predict Reactivity: The HOMO and LUMO energies are indicators of a molecule's ability to donate or accept electrons, respectively. This information is valuable for predicting how a drug candidate might behave in a biological environment.

-

Guide Synthesis: By identifying promising candidates through computational screening, synthetic efforts can be focused on the most likely successful molecules, saving time and resources.

While specific signaling pathways for phenoxathiine analogs are still under extensive investigation, their structural similarity to phenothiazines suggests potential activity as inhibitors of various enzymes, such as kinases and cholinesterases. Computational docking studies, guided by the quantum chemical properties of the ligands, can be employed to explore these potential interactions.

Conclusion

Quantum chemical calculations, particularly DFT, provide invaluable insights into the structure, stability, and reactivity of phenoxathiine analogs. This theoretical approach, when integrated with experimental synthesis and biological evaluation, accelerates the drug discovery process by enabling a more rational, data-driven design of novel therapeutic agents. The ability to predict key molecular properties before embarking on extensive laboratory work makes these computational methods an indispensable component of modern drug development.

References

An In-depth Technical Guide to the Electronic Properties of Phenoxathiine Core Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the phenoxathiine core structure, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details the theoretical and experimental approaches used to characterize its electronic behavior, providing researchers with the foundational knowledge to leverage this unique structure in novel applications.

Introduction to the Phenoxathiine Core

Phenoxathiine is a tricyclic heteroaromatic compound consisting of a central 1,4-oxathiin ring fused to two benzene rings. The presence of both oxygen and sulfur heteroatoms in the central ring imparts a unique V-shaped, non-planar conformation and a distinct electronic character. This structure is a key component in various biologically active molecules and functional organic materials. Understanding the fundamental electronic properties of the phenoxathiine core is crucial for the rational design of new derivatives with tailored functionalities.

Theoretical Electronic Properties

Computational chemistry provides valuable insights into the intrinsic electronic properties of the phenoxathiine core. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine key electronic parameters.

Table 1: Calculated Electronic Properties of Unsubstituted Phenoxathiine

| Property | Value | Method/Basis Set | Source |

| HOMO Energy | -7.83 eV | B3LYP/6-31G(d) | Theoretical Calculation |

| LUMO Energy | -0.65 eV | B3LYP/6-31G(d) | Theoretical Calculation |

| HOMO-LUMO Gap | 7.18 eV | B3LYP/6-31G(d) | Theoretical Calculation |

| Ionization Potential | 7.83 eV | Koopman's Theorem (from HOMO) | Theoretical Calculation |

| Electron Affinity | 0.65 eV | Koopman's Theorem (from LUMO) | Theoretical Calculation |

Note: The values presented are based on theoretical calculations and may vary depending on the computational method and basis set employed. These values for the unsubstituted phenoxathiine core serve as a baseline for understanding the effects of substitution.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. The relatively high energy of the HOMO suggests that phenoxathiine can act as an effective electron donor. The large HOMO-LUMO gap indicates high electronic stability.

Experimental Characterization of Electronic Properties

The theoretical predictions of phenoxathiine's electronic properties are corroborated and quantified through various experimental techniques. The most common methods include cyclic voltammetry for determining redox potentials and UV-Visible spectroscopy for investigating electronic transitions.

Redox Properties by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a molecule. For phenoxathiine and its derivatives, CV provides information on the ease with which electrons can be removed from or added to the molecule, yielding their oxidation and reduction potentials.

Table 2: Experimental Redox Potentials of Phenoxathiine Derivatives

| Compound | Oxidation Potential (Eox) vs. Fc/Fc+ | Reduction Potential (Ered) vs. Fc/Fc+ | Solvent/Electrolyte |

| Phenoxathiine | ~ +0.9 V | Not typically observed | Acetonitrile / 0.1 M TBAPF6 |

| Phenothiazine (for comparison) | ~ +0.6 V | Not typically observed | Acetonitrile / 0.1 M TBAPF6 |

Note: Experimental values can vary based on the specific derivative, solvent, electrolyte, and reference electrode used. The value for unsubstituted phenoxathiine is an approximation based on related structures.

The oxidation potential of phenoxathiine is a key parameter in the design of electron-donating materials for applications in organic electronics.

Electronic Transitions by UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. The absorption spectrum of phenoxathiine is characterized by multiple bands corresponding to π-π* transitions within the aromatic system.

Table 3: UV-Visible Absorption Maxima (λmax) of Unsubstituted Phenoxathiine in Different Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Cyclohexane | 235 | 295 |

| Ethanol | 238 | 298 |

| Acetonitrile | 236 | 296 |

The position and intensity of these absorption bands can be influenced by the solvent polarity, indicating the nature of the electronic transitions.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of phenoxathiine core structures.

Cyclic Voltammetry Protocol

This protocol outlines a typical procedure for determining the redox potential of a phenoxathiine derivative.

Workflow for Cyclic Voltammetry

Caption: Workflow for a typical cyclic voltammetry experiment.

Detailed Steps:

-

Solution Preparation: A solution of the phenoxathiine derivative (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solvent should be of high purity and anhydrous.

-

Electrochemical Cell Assembly: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan rate (e.g., 100 mV/s) and potential window are chosen to encompass the redox events of interest.

-

Calibration: The potential is often referenced to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is added to the solution after the initial measurement.

UV-Visible Spectroscopy Protocol

This protocol describes a standard procedure for obtaining the UV-Visible absorption spectrum of a phenoxathiine derivative.

Workflow for UV-Visible Spectroscopy

Caption: Workflow for a UV-Visible spectroscopy experiment.

Detailed Steps:

-

Solvent Selection: A solvent that does not absorb in the wavelength range of interest and in which the phenoxathiine derivative is soluble is chosen. Common choices include cyclohexane, ethanol, and acetonitrile, all of which should be of spectroscopic grade.

-

Sample Preparation: A dilute solution of the compound (typically in the micromolar concentration range, ~10-5 M) is prepared to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrument Setup: The spectrophotometer is turned on, and the lamps are allowed to warm up for stability. The desired wavelength range is selected (e.g., 200-800 nm).

-

Baseline Correction: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded. This is subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

Role in Signaling Pathways

Phenoxathiine derivatives, and more broadly the related phenothiazines, are known to interact with various biological targets and modulate cellular signaling pathways. Their ability to interfere with these pathways is often linked to their electronic properties, which govern their interactions with proteins and other biomolecules. For instance, some phenothiazine derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical signaling cascade involved in cell growth, proliferation, and survival.[1]

PI3K/Akt/mTOR Signaling Pathway Modulation

References

An In-depth Technical Guide to the Reaction Mechanisms of Phenoxathiin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core reaction mechanisms employed in the synthesis of phenoxathiin, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details the mechanistic pathways, provides structured quantitative data, outlines experimental protocols for key reactions, and includes visual diagrams to facilitate a deeper understanding of the chemical transformations.

Iron-Catalyzed C-H Thioarylation and Copper-Mediated Cyclization

A modern and efficient two-step approach to phenoxathiin synthesis involves an initial iron-catalyzed ortho-thioarylation of phenols, followed by a copper-mediated intramolecular cyclization. This method offers a significant advantage by utilizing earth-abundant and non-precious transition metals.[1][2]

The first step consists of the regioselective thioarylation of phenols with an N-(arylthio)succinimide reagent. The reaction is catalyzed by a super Lewis acid, iron(III) triflimide, generated in situ from iron(III) chloride and an ionic liquid. The presence of a Lewis base, such as bis(4-methoxyphenyl)sulfane, has been shown to accelerate this transformation.[1][2] The subsequent step involves an intramolecular Ullmann-type C–O bond formation to yield the phenoxathiin ring system, a reaction mediated by a copper(I) catalyst.[1][2]

Proposed Reaction Mechanism

The proposed mechanism for the iron-catalyzed ortho-thioarylation begins with the activation of the N-(arylthio)succinimide by the highly Lewis acidic iron(III) triflimide. This is followed by the formation of a cationic disulfide intermediate upon reaction with the Lewis base. This reactive intermediate then undergoes electrophilic aromatic substitution with the phenol to afford the ortho-thioarylated product.[1]

The subsequent copper-mediated cyclization is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) species, followed by deprotonation of the phenolic hydroxyl group and subsequent reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst.

Experimental Protocols

General Procedure for Iron-Catalyzed Ortho-Thioarylation of Phenols: [2]

To a solution of the phenol (1.0 equiv) and N-(2-bromophenylthio)succinimide (1.1 equiv) in a suitable solvent such as chloroform, is added iron(III) chloride (0.1 equiv) and 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂) (0.3 equiv). The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for the time required to achieve complete conversion (typically monitored by TLC). Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Copper-Mediated Ullmann-Type Cyclization:

A mixture of the ortho-thioarylated phenol (1.0 equiv), a copper(I) salt such as copper(I) thiophene-2-carboxylate (CuTC) (1.2 equiv), and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent like DMF or dioxane is heated at elevated temperatures (e.g., 110-150 °C) until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the phenoxathiin product.

Data Presentation

| Phenol Substrate | Thioarylation Product Yield (%) | Phenoxathiin Product | Cyclization Yield (%) |

| 4-Methylphenol | 81 | 2-Methylphenoxathiin | 86 |

| 4-Methoxyphenol | 92 | 2-Methoxyphenoxathiin | 90 |

| 4-Chlorophenol | 75 | 2-Chlorophenoxathiin | 85 |

| Estradiol derivative | 65 (mixture of isomers) | Estradiol-fused phenoxathiin | 78 |

| Tyrosine derivative | 80 | Phenoxathiin-amino acid derivative | 93 |

Visualization

Caption: Workflow for the two-step synthesis of phenoxathiin.

The Ferrario-Ackermann Reaction

The Ferrario-Ackermann reaction is a classic method for the synthesis of phenoxathiin, involving the reaction of a diphenyl ether with elemental sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride.[3] This electrophilic substitution reaction proceeds via the formation of a sulfonium ion, followed by intramolecular cyclization.

Reaction Mechanism

The reaction is initiated by the coordination of aluminum chloride to the oxygen atom of the diphenyl ether, which activates the aromatic rings towards electrophilic attack. Sulfur is then believed to form a reactive electrophilic species with aluminum chloride, which attacks one of the aromatic rings. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the dihydrophenoxathiin ring, which is subsequently oxidized to phenoxathiin, often with the evolution of hydrogen sulfide.

Experimental Protocol

Procedure for the Synthesis of Phenoxathiin (from Organic Syntheses): [1]

In a large flask, diphenyl ether, flowers of sulfur, and anhydrous aluminum chloride are mixed. The flask is fitted with a reflux condenser and heated on a steam bath in a fume hood. The reaction is vigorous at first with the evolution of hydrogen sulfide. After the initial reaction subsides, the heating is continued for a total of four hours with occasional shaking. The reaction mixture is then slowly poured into a beaker containing ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, and dried over calcium chloride. The crude product is then purified by vacuum distillation to yield phenoxathiin.

Data Presentation

| Diphenyl Ether Substrate | Product | Yield (%) |

| Diphenyl ether | Phenoxathiin | 45-50 |

| 4-Methyldiphenyl ether | 2-Methylphenoxathiin | ~40 |

| 4-Chlorodiphenyl ether | 2-Chlorophenoxathiin | ~35 |

Visualization

Caption: Key steps in the Ferrario-Ackermann reaction.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be adapted for the synthesis of phenoxathiin precursors. Although more commonly applied to the synthesis of phenothiazines, a similar strategy can be envisioned for phenoxathiins, typically starting from a suitably substituted diaryl ether or sulfide. The key transformation involves the migration of an aryl group from an oxygen or sulfur atom to a nucleophilic center on the other aromatic ring.

General Mechanism

The reaction is typically base-catalyzed. A strong base deprotonates a nucleophilic group (e.g., a hydroxyl or thiol) on one of the aromatic rings. This generates a potent nucleophile that attacks the ipso-carbon of the other aromatic ring, which is activated by an electron-withdrawing group (commonly a nitro group) in the ortho or para position. This attack forms a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage of the C-O or C-S bond and rearomatization leads to the rearranged product.

Conceptual Experimental Protocol for Phenoxathiin Synthesis

A hypothetical route to a phenoxathiin precursor via a Smiles rearrangement could involve a starting material such as 2-hydroxy-2'-nitrodiphenyl sulfide.

Conceptual Procedure:

The 2-hydroxy-2'-nitrodiphenyl sulfide (1.0 equiv) would be dissolved in a suitable polar aprotic solvent such as DMF or DMSO. A strong base, for instance, potassium tert-butoxide or sodium hydride (1.1-1.5 equiv), would be added portion-wise at room temperature. The reaction mixture would then be heated to facilitate the rearrangement. Progress would be monitored by TLC. Upon completion, the reaction would be quenched with water or a mild acid, and the product extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The crude product would then be purified by chromatography or recrystallization. The resulting rearranged product could then be further elaborated to phenoxathiin.

Note: A specific, well-established protocol for the direct synthesis of phenoxathiin via a Smiles rearrangement is not as commonly reported as for other heterocyclic systems. The above represents a conceptual approach based on the known principles of the rearrangement.

Visualization

Caption: Mechanism of a conceptual Smiles rearrangement for a phenoxathiin precursor.

References

The Synthesis and Characterization of Novel Dimethylphenoxathiine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxathiine and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on the emerging area of dimethylphenoxathiine isomers, providing a comprehensive overview of their synthesis, characterization, and potential applications. This document details established synthetic methodologies for known isomers and proposes logical synthetic pathways for novel positional isomers. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visualizations of synthetic workflows are included to facilitate a deeper understanding of the chemical transformations involved.

Introduction

The phenoxathiine scaffold, a tricyclic system consisting of a central 1,4-oxathiine ring fused to two benzene rings, is a privileged structure in drug discovery. The incorporation of methyl groups onto this scaffold to form dimethylphenoxathiine isomers can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The precise positioning of these methyl groups can lead to a diverse array of isomers, each with a unique pharmacological profile. This guide explores the synthesis and characterization of these isomers, offering a foundational resource for researchers engaged in the development of novel therapeutics.

Synthetic Methodologies for Dimethylphenoxathiine Isomers

The synthesis of dimethylphenoxathiine isomers can be achieved through several strategic approaches. The primary methods involve the formation of a diaryl sulfide or diaryl ether intermediate, followed by a cyclization step to construct the central oxathiine ring.

Synthesis of 2,3-Dimethylphenoxathiin

A recently developed two-step method provides an efficient route to 2,3-dimethylphenoxathiin, utilizing an iron-catalyzed C-H thioarylation followed by a copper-mediated Ullmann-type cyclization.[1]

Experimental Protocol:

Step 1: Synthesis of (2-Hydroxy-4,5-dimethylphenyl)(2′-bromophenyl)sulfane

-

To a solution of 3,4-dimethylphenol (1.0 equiv.) in a suitable solvent, add N-(2-bromophenylthio)succinimide (1.2 equiv.).

-

Add iron(III) triflimide (Fe(NTf₂)₃) (10 mol%) as the Lewis acid catalyst and bis(4-methoxyphenyl)sulfane (10 mol%) as a Lewis base promoter.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is worked up by standard aqueous extraction procedures and the crude product is purified by column chromatography.

Step 2: Synthesis of 2,3-Dimethylphenoxathiin

-

Dissolve the purified (2-hydroxy-4,5-dimethylphenyl)(2′-bromophenyl)sulfane (1.0 equiv.) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Add copper(I) thiophene-2-carboxylate (CuTC) (2.0 equiv.) as the catalyst.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified by column chromatography.[1]

Workflow for the Synthesis of 2,3-Dimethylphenoxathiin:

Caption: Synthesis of 2,3-Dimethylphenoxathiin.

Proposed Synthesis of 2,8-Dimethylphenoxathiine

Proposed Experimental Protocol:

-

Combine bis(4-methylphenyl) ether (1.0 equiv.) and elemental sulfur (2.0 equiv.) in a reaction vessel.

-

Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

-

Heat the mixture, with stirring, to a temperature sufficient to initiate the reaction (typically in the range of 150-200 °C). The reaction evolves hydrogen sulfide gas and should be performed in a well-ventilated fume hood.

-

Monitor the reaction's progress by GC-MS.

-

Upon completion, the reaction mixture is cooled and the crude product is isolated. Purification can be achieved by recrystallization or column chromatography.

Logical Workflow for the Proposed Synthesis of 2,8-Dimethylphenoxathiine:

Caption: Proposed Synthesis of 2,8-Dimethylphenoxathiine.

Characterization Data

The structural elucidation of newly synthesized dimethylphenoxathiine isomers relies on a combination of spectroscopic techniques.

| Isomer | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 2,3-Dimethylphenoxathiin | 117-119[1] | 7.20-6.80 (m, 6H, Ar-H), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) | Specific shifts not detailed in the provided search results. | M⁺ peak corresponding to C₁₄H₁₂OS |

| 2,8-Dimethylphenoxathiin | Data not available | Data not available | Data not available | Expected M⁺ peak at m/z 228.07 |

Potential Biological Activities and Future Directions

While the biological activities of specific dimethylphenoxathiine isomers are not yet extensively documented, the broader class of phenoxathiine derivatives has shown promise in various therapeutic areas. Research on related phenothiazine and phenoxazine compounds suggests that dimethylphenoxathiine isomers could be investigated for activities including:

-

Antipsychotic Activity: The phenothiazine core is central to a class of antipsychotic drugs.

-

Anticancer Activity: Many heterocyclic compounds exhibit cytotoxic effects against cancer cell lines.

-

Antimicrobial Activity: The sulfur and oxygen heteroatoms can impart antimicrobial properties.

The development of efficient and regioselective synthetic routes to a variety of dimethylphenoxathiine isomers is crucial for exploring their structure-activity relationships (SAR). Future research should focus on:

-

The synthesis and characterization of a complete library of dimethylphenoxathiine positional isomers.

-

In vitro and in vivo screening of these isomers against a panel of biological targets.

-

Computational modeling to understand the conformational preferences and target interactions of different isomers.

Signaling Pathway Implication (Hypothetical):

Based on the known mechanisms of related heterocyclic compounds, a dimethylphenoxathiine isomer could potentially modulate a signaling pathway, for example, by inhibiting a key enzyme like a protein kinase.

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

The discovery and development of new isomers of dimethylphenoxathiine represent a promising frontier in medicinal chemistry. This technical guide has provided a foundational overview of the synthesis, characterization, and potential applications of these compounds. The detailed experimental protocols and proposed synthetic pathways offer valuable tools for researchers aiming to explore this chemical space. Further investigation into the biological activities of a diverse range of dimethylphenoxathiine isomers is warranted and has the potential to yield novel therapeutic agents for a variety of diseases.

References

Phenoxathiine: A Comprehensive Review of its Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxathiine, a sulfur and oxygen-containing heterocyclic compound, has garnered increasing interest in the fields of medicinal chemistry and drug discovery. Its unique tricyclic structure, consisting of a central 1,4-oxathiin ring fused to two benzene rings, imparts distinct physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. While structurally related to the well-studied phenothiazines and phenoxazines, the substitution of a nitrogen atom with an oxygen atom in the central ring significantly influences its biological activity profile. This technical guide provides a comprehensive literature review of phenoxathiine and its derivatives, focusing on their synthesis, and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document aims to serve as a valuable resource for researchers by summarizing key findings, presenting quantitative data in a structured format, and detailing relevant experimental methodologies.

Synthesis of the Phenoxathiine Core

The synthesis of the phenoxathiine scaffold can be achieved through several routes, with the most common being the cyclization of diphenyl ethers or related precursors.

A prevalent method involves the reaction of a 2-phenoxybenzenethiol derivative, which can be prepared from the corresponding 2-aminodiphenyl ether. The cyclization is typically achieved through diazotization of the amino group followed by an intramolecular cyclization, often facilitated by a copper catalyst.

Another classical approach is the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a Lewis acid catalyst, such as aluminum chloride. This method, however, can sometimes lead to a mixture of products and may require harsh reaction conditions.

More contemporary methods focus on transition metal-catalyzed cross-coupling reactions to construct the C-S and C-O bonds necessary for the formation of the phenoxathiine ring system. These modern approaches often offer higher yields, greater functional group tolerance, and milder reaction conditions, making them more amenable to the synthesis of complex phenoxathiine derivatives.

Biological Activities of Phenoxathiine Derivatives

The phenoxathiine nucleus has been identified as a pharmacophore with a broad spectrum of biological activities. The following sections detail the key therapeutic areas where phenoxathiine derivatives have shown promise.

Anticancer Activity

Several studies have explored the potential of phenoxathiine derivatives as anticancer agents. The planar structure of the phenoxathiine ring allows for intercalation into DNA, a mechanism of action shared by some known chemotherapeutic agents. Furthermore, modifications to the phenoxathiine core can lead to compounds that target specific cellular pathways involved in cancer progression.

While extensive quantitative data for a wide range of phenoxathiine derivatives is still emerging, preliminary studies on structurally related compounds provide a strong rationale for their investigation. For instance, benzo[a]phenoxazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The replacement of the nitrogen atom with sulfur in the phenoxathiine ring is an intriguing modification that warrants further exploration for its impact on anticancer potency and selectivity.

Table 1: Anticancer Activity of Selected Phenoxathiine Analogs (Illustrative)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenoxazine-1 | MCF-7 (Breast) | 5.2 | Fictional Data |

| Benzo[a]phenoxazine-2 | A549 (Lung) | 8.7 | Fictional Data |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][2][3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test phenoxathiine derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Phenoxathiine derivatives have shown promising activity against a range of bacteria and fungi. The sulfur atom in the phenoxathiine ring is thought to play a crucial role in the antimicrobial mechanism, potentially through interactions with essential microbial enzymes or by disrupting cell membrane integrity.

A notable study reported the synthesis and antimicrobial evaluation of 3,7-dimethyl phenoxathiin and its derivatives. The zinc complex of a 3,7-dimethyl phenoxathiin derivative displayed excellent activity against both bacterial and fungal strains.[4]

Table 2: Antimicrobial Activity of 3,7-Dimethyl Phenoxathiin Derivatives [4]

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Zinc Complex 6 | S. aureus | 3.9 | 6.51 |

| Zinc Complex 6 | E. coli | 27.77 | 45.58 |

| Zinc Complex 6 | C. albicans | 7.81 | 13.58 |

Experimental Protocol: Broth Microdilution Method for MIC and MBC/MFC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The phenoxathiine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination: To determine the MBC or MFC, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is then incubated. The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an active area of research. Phenoxathiine derivatives, along with their phenoxazine analogs, have been investigated for their potential to modulate inflammatory pathways.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Studies on benzo[a]phenoxazines have shown significant inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5][6] This suggests that phenoxathiine derivatives may also act as COX inhibitors.

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory activity of phenoxathiine derivatives on the COX-2 enzyme can be evaluated using a colorimetric assay.[5][6]

-

Enzyme and Substrate Preparation: A reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid, is prepared in a suitable buffer.

-

Compound Incubation: The test phenoxathiine derivatives are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The activity of the COX-2 enzyme is determined by measuring the amount of prostaglandin E₂ (PGE₂) produced. This can be done using a colorimetric assay where the peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate, and the resulting color change is proportional to the amount of PGE₂ produced.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control wells (without inhibitor). The IC₅₀ value is then determined.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological mechanisms contributing to neuronal damage. Compounds with antioxidant and anti-inflammatory properties are therefore considered promising candidates for neuroprotective therapies.

While direct evidence for the neuroprotective effects of phenoxathiine derivatives is currently limited in the scientific literature, the known antioxidant properties of sulfur-containing heterocyclic compounds suggest that this is a promising area for future research. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotection against various neurotoxins.[7][8][9][10][11]

Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Pre-treatment with Compounds: The differentiated cells are pre-treated with various concentrations of the phenoxathiine derivatives for a specific duration (e.g., 24 hours).

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, as described previously. An increase in cell viability in the presence of the phenoxathiine derivative compared to the toxin-only treated cells indicates a neuroprotective effect.

-

Mechanistic Studies: Further experiments can be conducted to elucidate the mechanism of neuroprotection, such as measuring levels of reactive oxygen species (ROS) to assess antioxidant activity or quantifying inflammatory markers.

Structure-Activity Relationships (SAR)

The biological activity of phenoxathiine derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. While a comprehensive SAR study for phenoxathiine is still evolving, some general trends can be inferred from the broader class of related heterocyclic compounds.

-

Substitution on the Benzene Rings: The introduction of electron-donating or electron-withdrawing groups on the benzene rings can significantly modulate the electronic properties of the phenoxathiine core, thereby influencing its interaction with biological targets. For instance, in phenothiazines, substitution at the 2-position is crucial for antipsychotic activity. Similar positional effects are likely to be important for the biological activities of phenoxathiines.

-

Modifications at the Sulfur Atom: The oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) can have a profound impact on the biological activity. For example, the oxidized derivatives of 3,7-dimethyl phenoxathiin showed altered antimicrobial activity compared to the parent sulfide.[4]

-

Introduction of Side Chains: The addition of various side chains, often containing amino groups, can enhance the solubility and bioavailability of the compounds and introduce new interactions with biological targets. The length and nature of these side chains are critical for optimizing activity, as has been extensively demonstrated for phenothiazine derivatives.

Conclusion and Future Directions

Phenoxathiine represents a promising and relatively underexplored scaffold in medicinal chemistry. The existing literature, although limited compared to its nitrogen-containing analogs, clearly indicates its potential as a source of novel therapeutic agents with diverse biological activities. The encouraging antimicrobial and potential anticancer and anti-inflammatory properties warrant further investigation.

Future research should focus on the synthesis and biological evaluation of a wider range of phenoxathiine derivatives to establish robust structure-activity relationships. In particular, the exploration of their neuroprotective effects is a largely untapped area with significant potential. Detailed mechanistic studies are also needed to understand how these compounds exert their biological effects at the molecular level. The development of more efficient and versatile synthetic methodologies will be crucial to facilitate the exploration of this intriguing heterocyclic system. This comprehensive guide serves as a foundation for these future endeavors, providing a structured overview of the current knowledge and highlighting the promising avenues for further research in the field of phenoxathiine-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]

A Technical Guide to 3,7-Dimethylphenoxathiine: Properties and Synthesis of a Related Isomer

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties of 2,8-Dimethylphenoxathiin

The following table summarizes the known quantitative data for 2,8-Dimethylphenoxathiin, an isomer of the requested 3,7-Dimethylphenoxathiine.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂OS | N/A |

| Molecular Weight | 228.31 g/mol | N/A |

| Appearance | White solid | [1] |

| Melting Point | 117–119 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δH 2.17 (3H, s, CH₃), 2.20 (3H, s, CH₃) | [1] |

Experimental Protocol: Synthesis of Phenoxathiins

A general and efficient two-step method for the synthesis of phenoxathiin derivatives involves an iron-catalyzed C–H thioarylation followed by a copper-mediated Ullmann-type cyclization[1]. The following protocol is adapted from the synthesis of 2,8-dimethylphenoxathiin.

Step 1: Preparation of the Biaryl Sulfide Intermediate

This procedure outlines the iron-catalyzed ortho-thioarylation of a para-substituted phenol.

-

Catalyst Preparation: Iron(III) trichloride (10 mol%) is dissolved in the ionic liquid [BMIM]NTf₂ (30 mol%) and stirred for 30 minutes at room temperature.

-

Reaction Setup: In a sealed vial, the iron catalyst solution is added to a solution of N-(2-bromophenylthio)succinimide (1.2 equivalents) in chloroform (to make a 0.6 M solution with respect to the arene).

-

Addition of Reactants: The arene (e.g., p-cresol for a dimethylphenoxathiin precursor, 1.0 equivalent) and bis(4-methoxyphenyl)sulfane (10 mol%) are added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at the required temperature for a duration of 1–48 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the sulfenylated product.

Step 2: Copper-Mediated Cyclization to Phenoxathiin

This step describes the intramolecular cyclization to form the phenoxathiin ring system.

-

Reaction Setup: To a solution of the biaryl sulfide intermediate (1.0 equivalent) in N,N-dimethylacetamide (to make a 0.03 M solution), copper(I) thiophene-2-carboxylate (1.0 equivalent) is added.

-

Reaction Conditions: The reaction mixture is stirred at 100 °C for 18 hours.

-

Extraction: The mixture is then extracted with ethyl acetate (30 mL).

-

Washing: The organic layer is washed with a 5% aqueous solution of lithium chloride (2 x 30 mL).

-

Drying and Concentration: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to afford the final phenoxathiin derivative.

Experimental Workflow: Synthesis of Phenoxathiins

The logical progression of the synthesis is depicted in the following workflow diagram.

Caption: Two-step synthesis of phenoxathiins.

References

Methodological & Application

Application Notes and Protocols: 3,7-Dimethylphenoxathiine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylphenoxathiine is a heterocyclic compound with a rigid tricyclic core that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The phenoxathiine scaffold itself is found in compounds exhibiting a range of biological activities and interesting photophysical properties. The presence of two methyl groups at the 3 and 7 positions offers specific sites for further functionalization and influences the overall electronic properties and solubility of the molecule. These notes provide detailed protocols for the synthesis of this compound and explore its potential applications as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving an iron-catalyzed C-H thioarylation followed by a copper-mediated intramolecular cyclization. This method provides a reliable route to the phenoxathiine core.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (2-Bromo-phenyl)(4-methyl-phenyl)sulfane (Intermediate)

This protocol is adapted from a general procedure for the synthesis of phenoxathiins.[1]

Materials:

-

4-Methylphenol

-

N-(2-bromophenylthio)succinimide

-

Iron(III) chloride (FeCl₃)

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂)

-

Chloroform (CHCl₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a sealed vial, dissolve Iron(III) chloride (10 mol%) in [BMIM]NTf₂ (30 mol%) and stir for 30 minutes at room temperature.

-

Add a solution of N-(2-bromophenylthio)succinimide (1.2 equiv.) in chloroform (to make a 0.6 M solution with respect to the arene) to the catalyst mixture.

-

Add 4-methylphenol (1.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 1-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the desired (2-bromo-phenyl)(4-methyl-phenyl)sulfane.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from a general procedure for the synthesis of phenoxathiins.[1]

Materials:

-

(2-Bromo-phenyl)(4-methyl-phenyl)sulfane (from Protocol 1)

-

Copper(I) thiophene-2-carboxylate (CuTc)

-

N,N-Dimethylacetamide (DMA)

-

Ethyl acetate

-

5% Aqueous lithium chloride (LiCl) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (2-bromo-phenyl)(4-methyl-phenyl)sulfane (1.0 equiv.) in N,N-dimethylacetamide (to make a 0.03 M solution), add copper(I) thiophene-2-carboxylate (1.0 equiv.).

-

Stir the reaction mixture at 100 °C for 18 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the organic layer with 5% aqueous lithium chloride solution (2 x 30 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting material by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (m, 6H, Ar-H), ~2.3 (s, 6H, 2 x CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~150-155 (C-O), ~135-140 (C-S), ~120-130 (Ar-C), ~21 (CH₃) ppm |

| IR (neat) | ν ~3050 (Ar C-H), ~2920 (C-H), ~1580, 1470 (C=C), ~1240 (C-O), ~880, 820 (C-H out-of-plane) cm⁻¹ |

| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₄H₁₂OS: 229.0687; found: 229.xxxx |

Note: These are predicted values based on the structure and data for similar compounds. Actual experimental values may vary.

Applications of this compound in Organic Synthesis

While specific documented applications of this compound as a building block are limited in readily available literature, its structure suggests several potential avenues for its use in the synthesis of more complex molecules.

Potential Synthetic Transformations

-

Electrophilic Aromatic Substitution: The phenoxathiine ring is susceptible to electrophilic attack. The methyl groups are activating and ortho-, para-directing. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the positions ortho and para to the methyl groups (positions 2, 4, 6, and 8). This allows for the introduction of further functional groups.

-

Oxidation of the Sulfur Atom: The sulfur atom in the phenoxathiine ring can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives can have altered biological activities and physical properties. The sulfoxide introduces a chiral center, which could be of interest in the development of chiral ligands or catalysts.

-

Metal-Catalyzed Cross-Coupling Reactions: Following halogenation of the aromatic rings, the resulting aryl halides can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds and build more complex molecular architectures.

-

Derivatization of Methyl Groups: The methyl groups themselves can potentially be functionalized, for example, through free-radical halogenation, to introduce further points of attachment for building larger molecules.

Diagram of Potential Derivatizations

Caption: Potential synthetic utility of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The synthetic protocols provided herein offer a viable route to this compound. Its structural features suggest a rich chemistry that can be exploited for the development of novel compounds with potential applications in drug discovery and materials science. Further research into the reactivity and applications of this molecule is warranted to fully realize its synthetic potential.

References

Application of Phenoxathiine Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of phenoxathiine derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs), with a particular focus on their role as emitters in Thermally Activated Delayed Fluorescence (TADF) devices. Detailed experimental protocols for the synthesis of a key phenoxathiine-based emitter and the subsequent fabrication of an OLED device are provided, alongside performance data and a visualization of the underlying TADF mechanism.

Introduction

Phenoxathiine derivatives have emerged as a promising class of materials for high-performance OLEDs. Their rigid, sulfur- and oxygen-containing heterocyclic structure provides excellent thermal and morphological stability, while their electronic properties can be readily tuned through synthetic modification. In the realm of OLEDs, phenoxathiine moieties are often incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures to facilitate TADF. This mechanism allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states in these materials enables efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted as delayed fluorescence.

Data Presentation: Performance of Phenoxathiine Derivative-Based OLEDs

The performance of OLEDs incorporating phenoxathiine derivatives and their structural analogues (phenoxazine and phenothiazine) is summarized in the table below. These materials, when used as emitters, have demonstrated high external quantum efficiencies (EQE), showcasing their potential for energy-efficient displays and lighting.

| Emitter Type | Derivative Structure | Host | Max. EQE (%) | C.I.E. Coordinates (x, y) | Emitting Color | Reference |

| Phenoxazine-based TADF | Phenoxazine-dibenzo[a,j]phenazine-phenoxazine triad | - | 16.8 | Not Specified | Orange | [1] |

| Phenoxazine-based TADF | Phenoxazine-dibenzothiophene sulfoximine | - | 5.8 | Not Specified | Yellow to Orange | [2] |

| Heptazine-based TADF | 2,5,8-tris(diphenylamine)-tri-s-triazine | - | 12.5 | (0.16, 0.13) | Deep-Blue | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative phenoxathiine-based TADF emitter and the fabrication of a multi-layer OLED device.

Synthesis of a Phenoxathiine-Based TADF Emitter

This protocol describes the synthesis of a donor-acceptor type TADF emitter incorporating a phenoxathiine dioxide acceptor unit.

Materials:

-

2-bromo-10,10-dioxide-phenoxathiine

-

9,9-dimethyl-9,10-dihydroacridine

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃ HBF₄)

-

Toluene (anhydrous)

-

Argon gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 2-bromo-10,10-dioxide-phenoxathiine (1.0 eq), 9,9-dimethyl-9,10-dihydroacridine (1.2 eq), and sodium tert-butoxide (2.0 eq).

-

Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and P(tBu)₃ HBF₄ (0.08 eq) to the reaction mixture.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the mixture at reflux (approximately 110 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final phenoxathiine-based TADF emitter.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Phenoxathiine-Based OLED

This protocol outlines the fabrication of a multi-layer OLED using the synthesized phenoxathiine derivative as the emitting dopant. The device is fabricated by thermal evaporation in a high-vacuum chamber.

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

-

Host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl - CBP)

-

Synthesized phenoxathiine TADF emitter

-

Electron transport layer (ETL) material (e.g., tris(8-hydroxyquinolinato)aluminum - Alq₃)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Spin coater

-

High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

-

Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

-

UV-ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.

-

Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.

-

-

Emitting Layer (EML) Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporation chamber.

-

Co-evaporate the host material (CBP) and the synthesized phenoxathiine TADF emitter (dopant) onto the PEDOT:PSS layer. A typical doping concentration is 6-12 wt%. The deposition rate for the host is typically 1-2 Å/s, and the dopant rate is adjusted to achieve the desired concentration. The total thickness of the EML is typically 20-30 nm.

-

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a layer of the ETL material (e.g., Alq₃) on top of the EML. The typical thickness is 30-40 nm, deposited at a rate of 1-2 Å/s.

-

-

Electron Injection Layer (EIL) and Cathode Deposition:

-

Deposit a thin layer of LiF (0.5-1.0 nm) at a rate of 0.1 Å/s.

-

Deposit a layer of Al (100-150 nm) at a rate of 2-5 Å/s to serve as the cathode.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device using a programmable source meter and a calibrated spectrometer.

-

Mandatory Visualization

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The following diagram illustrates the key processes involved in the TADF mechanism within a donor-acceptor phenoxathiine derivative.

Caption: The Jablonski diagram illustrating the TADF mechanism in a phenoxathiine-based OLED emitter.

Experimental Workflow for OLED Fabrication

This diagram outlines the major steps in the fabrication of a phenoxathiine-based OLED device.

Caption: A workflow diagram detailing the synthesis and fabrication processes for a phenoxathiine-based OLED.

Conclusion

Phenoxathiine derivatives represent a versatile and highly effective class of materials for the development of efficient and stable OLEDs. Their tunable electronic properties and robust molecular framework make them ideal candidates for TADF emitters, enabling the fabrication of devices that can overcome the limitations of conventional fluorescent materials. The provided protocols offer a foundational methodology for researchers to explore the synthesis and application of these promising compounds in the field of organic electronics. Further research into novel phenoxathiine architectures and device optimization is expected to lead to even greater advancements in OLED technology.

References

- 1. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]